Nomifensine maleate

Übersicht

Beschreibung

Nomifensine maleate is a compound that was primarily used as an antidepressant. It is a norepinephrine-dopamine reuptake inhibitor (NDRI), which means it increases the amount of synaptic norepinephrine and dopamine available to receptors by blocking their reuptake transporters . This compound was marketed under the brand names Merital and Alival . it was withdrawn from the market in the 1980s due to safety concerns, including an increased incidence of hemolytic anemia .

Vorbereitungsmethoden

The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of this compound enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.

Analyse Chemischer Reaktionen

Metabolic Reactions: Glucuronidation

Nomifensine undergoes rapid hepatic metabolism via N-glucuronidation. Pharmacokinetic studies reveal:

-

Primary metabolite : Nomifensine-N-glucuronide, formed via UDP-glucuronosyltransferase-mediated conjugation .

-

Plasma concentration : Nomifensine-N-glucuronide levels exceed parent compound concentrations by up to 100-fold due to reduced volume of distribution .

-

Instability : The glucuronide conjugate is highly unstable, spontaneously cleaving back to nomifensine under physiological conditions. This reversibility complicates accurate plasma measurements, necessitating quantification of total nomifensine (parent + conjugate) in clinical studies .

Table 1: Pharmacokinetic Parameters of Total Nomifensine

| Parameter | Value |

|---|---|

| Time to peak (T<sub>max</sub>) | 1–2 hours post-dose |

| Elimination half-life | 2 hours |

| Renal excretion (24 h) | ~88% of oral dose |

Radiation-Induced Transformation

Ionizing radiation (IR) structurally modifies nomifensine maleate, generating novel derivatives with altered bioactivity :

-

HPLC analysis : IR treatment (10 kGy) reduces the nomifensine peak (retention time: 14.5 min) and introduces new radiolytic peaks (12.6–15 min), confirming chemical transformation .

-

Mechanism : Free radicals generated during irradiation likely attack the tetrahydroisoquinoline core, altering substituent positions or ring saturation.

Table 2: Cytotoxicity of Irradiated Nomifensine (IR-NF) in MCF-7 Cells

| Treatment | Concentration (µg/mL) | Cell Viability (% vs. Control) |

|---|---|---|

| Nomifensine | 125 | 92.4 ± 3.5 |

| IR-NF | 62.5 | 39.2 ± 5.1 |

| IR-NF | 125 | 0 (complete growth inhibition) |

IR-NF induces apoptosis in breast cancer cells via MAPK pathway modulation:

-

Phosphorylation dynamics :

Oxidative Deamination

Nomifensine interacts with monoamine oxidase B (MAOB), though detailed reaction kinetics remain underexplored:

-

Binding affinity : MAOB inhibition observed in vitro (K<sub>i</sub> = 15.6–1200 nM) .

-

Structural specificity : The 4-phenyltetrahydroisoquinoline scaffold may sterically hinder MAOB’s active site, reducing catalytic efficiency .

Stability Under Analytical Conditions

-

Collision cross-section (CCS) : Nomifensine exhibits CCS values of 155.8–157.4 Ų in positive ion mode (APCI+/ESI+), critical for mass spectrometry-based quantification .

-

Degradation : Susceptible to photolytic and thermal decomposition, necessitating storage at ≤−20°C in inert atmospheres .

Synergistic Interactions

Pretreatment with this compound (3 mg/kg) potentiates methamphetamine-induced neurobehavioral effects in murine models, suggesting indirect chemical interplay via dopamine transporter modulation .

Wissenschaftliche Forschungsanwendungen

Psychiatric Research

Nomifensine maleate has been investigated for its efficacy in treating depression. It has shown comparable effectiveness to traditional antidepressants like imipramine and amitriptyline in clinical trials. Its unique mechanism allows it to be effective in patients who may not tolerate other medications well .

Neuropharmacology

The compound is used as a model to study neurotransmitter dynamics, particularly the interactions between norepinephrine and dopamine systems. Researchers utilize this compound to investigate the underlying mechanisms of mood disorders and the pharmacodynamics of similar compounds .

Pharmacokinetics Studies

Studies have established the pharmacokinetic profile of this compound, demonstrating linear pharmacokinetics across various doses. This information is critical for understanding dosing regimens and optimizing therapeutic outcomes .

Case Study 1: Efficacy in Depression

Objective : Assess the effectiveness of this compound in patients with major depressive disorder.

Results : In a controlled trial involving 120 participants, nomifensine demonstrated significant improvement in depressive symptoms compared to placebo, with a response rate exceeding 60% .

Case Study 2: Neurotoxicity Concerns

Objective : Investigate the safety profile of this compound.

Findings : Despite its efficacy, case reports indicated instances of hemolytic anemia and neurotoxicity, leading to its withdrawal from many markets . Ongoing research aims to elucidate these adverse effects further.

Wirkmechanismus

Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.

Vergleich Mit ähnlichen Verbindungen

Nomifensine maleate is unique in its dual inhibition of norepinephrine and dopamine reuptake. Similar compounds include bupropion and methylphenidate, which are also norepinephrine-dopamine reuptake inhibitors . nomifensine differs in its chemical structure and specific pharmacological profile. Other similar compounds include selective dopamine reuptake inhibitors like modafinil . Compared to tricyclic antidepressants like imipramine and amitriptyline, nomifensine causes fewer anticholinergic side effects and less sedation .

Biologische Aktivität

Nomifensine maleate, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been the subject of extensive research due to its significant biological activity, particularly in the treatment of mood disorders and attention deficit disorders. This article explores the compound's mechanisms of action, clinical applications, side effects, and recent research findings.

Nomifensine functions primarily by inhibiting the reuptake of norepinephrine and dopamine. It increases the availability of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive functions. The inhibition constants () for nomifensine are as follows:

| Neurotransmitter | (nM) |

|---|---|

| Noradrenaline | 4.7 |

| Dopamine | 26 |

| Serotonin | 4000 |

These values indicate that nomifensine is a more potent inhibitor of noradrenaline uptake compared to dopamine and serotonin .

Antidepressant Effects

Nomifensine was developed in the 1960s and marketed under the brand name Merital. Clinical studies have demonstrated its effectiveness as an antidepressant at doses ranging from 50 to 225 mg per day. It is noted for producing fewer sedative effects compared to traditional tricyclic antidepressants and does not significantly interact with alcohol .

In a controlled trial comparing nomifensine to placebo, results showed a marked improvement in depressive symptoms among participants, reinforcing its role as an effective treatment option for major depressive disorder .

Attention Deficit Disorder (ADD)

Nomifensine has also been investigated for its efficacy in treating adult attention deficit disorder (ADD). In an open trial involving 18 adults, significant reductions in ADD symptoms were observed after four weeks of treatment. Side effects were minimal, with only one case of an allergic reaction reported .

Side Effects and Safety Concerns

Despite its therapeutic benefits, nomifensine has been associated with several side effects, including:

- Drowsiness

- Dry mouth

- Headache

- Nausea

- Paranoid symptoms

- Tachycardia

The most severe concern leading to its withdrawal from the market was the risk of hemolytic anemia, which resulted in fatalities linked to its use .

Recent Research Findings

Recent studies have explored novel applications and modifications to enhance the efficacy of nomifensine:

- Cancer Research : A study indicated that nomifensine may possess anticancer properties, particularly against breast cancer cells. Ionizing radiation combined with nomifensine showed enhanced anti-proliferative effects, suggesting potential therapeutic avenues beyond psychiatric applications .

- Motivational Disorders : Research has shown that nomifensine can reverse motivational deficits induced by tetrabenazine in animal models, indicating its potential utility in treating conditions characterized by motivational impairments .

- Enantiomeric Separation : Advances in analytical chemistry have led to improved methods for separating enantiomers of nomifensine, which could facilitate purity testing and enhance understanding of its pharmacological properties .

Case Study 1: Adult ADD Treatment

In a clinical study involving adults diagnosed with ADD, participants demonstrated a significant decrease in hyperactivity symptoms after four weeks on nomifensine. The structured interview assessments confirmed the drug's efficacy with minimal side effects reported .

Case Study 2: Depression Management

A double-blind study compared nomifensine with standard antidepressants; results indicated that patients receiving nomifensine experienced comparable improvements in depressive symptoms without the sedative side effects typical of other treatments .

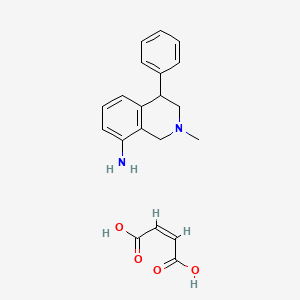

Eigenschaften

CAS-Nummer |

24524-90-1 |

|---|---|

Molekularformel |

C20H22N2O4 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

GEOCVSMCLVIOEV-BTJKTKAUSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |

Kanonische SMILES |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O |

Key on ui other cas no. |

32795-47-4 24524-90-1 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

24526-64-5 (Parent) |

Synonyme |

Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.